

# Unraveling the Transition State of Allyl Vinyl Ether Rearrangement: A DFT Perspective

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## Compound of Interest

Compound Name: *Allyl vinyl ether*

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The Claisen rearrangement, a cornerstone of synthetic organic chemistry, involves the [1,5]-sigmatropic rearrangement of an **allyl vinyl ether** to a  $\gamma,\delta$ -unsaturated carbonyl compound.<sup>[2]</sup> This seemingly straightforward transformation proceeds through a highly ordered, cyclic transition state, the nature of which has been a subject of extensive theoretical investigation. Density Functional Theory (DFT) has emerged as a powerful tool to elucidate the intricate electronic and geometric features of this fleeting intermediate. This guide provides a comparative overview of key findings from various DFT studies, offering researchers valuable insights into the factors governing this rearrangement.

## Energetic Landscape of the Rearrangement

A central focus of DFT studies on the **allyl vinyl ether** rearrangement is the accurate prediction of the activation energy ( $\Delta G^\ddagger$  or  $\Delta E^\ddagger$ ), which dictates the reaction rate. Different levels of theory and basis sets have been employed to model this energetic barrier. A comparison of calculated activation energies from various studies reveals a general consensus, albeit with some variations depending on the computational methodology.

For instance, DFT calculations have been utilized to compare the activation barrier of the neutral pathway with catalyzed pathways. In one study, the neutral rearrangement was found to have a significantly higher activation barrier ( $\Delta G^\ddagger = 28.9$  kcal/mol) compared to a cationic pathway ( $\Delta G^\ddagger = 13.6$  kcal/mol), highlighting the substantial rate acceleration achievable through catalysis.<sup>[3]</sup> Another study employing the B3LYP functional predicted an activation barrier of 39.7 kcal mol<sup>-1</sup> for the Claisen rearrangement of allyl phenyl ether.<sup>[4]</sup> The choice of functional and basis set can influence the predicted barrier heights. For example, transition

structures have been located using the Hartree-Fock method with the 6-31G\* basis set, with energies subsequently refined using MP2 single points and B3LYP/6-31G\* calculations.[5]

Level of Theory	Basis Set	Calculated Activation Energy (kcal/mol)	Reference
B3LYP	6-311G**	Not specified in snippet	[1]
B3LYP	6-31G	39.7 (for allyl phenyl ether)	[4]
Not specified	Not specified	28.9 (neutral pathway)	[3]
Not specified	Not specified	13.6 (cationic pathway)	[3]
HF -> MP2/B3LYP	6-31G	Varies with substituent	[5]

Table 1: Comparison of Calculated Activation Energies for **Allyl Vinyl Ether** Rearrangement from Various DFT Studies.

## The Geometry of the Transition State

DFT calculations provide a detailed picture of the transition state geometry, revealing the extent of bond breaking and bond formation. The Claisen rearrangement is known to proceed through a concerted mechanism involving a six-membered cyclic transition state.[6] Most studies concur that a chair-like conformation is the preferred transition state geometry for open-chain systems.[7]

Key geometric parameters that characterize the transition state include the lengths of the breaking C-O bond and the forming C-C bond. These bond lengths offer insights into the synchronous or asynchronous nature of the bond reorganization process. Optimized transition state geometries have been reported at various levels of theory, including B3LYP, MP2, and MP4(SDQ).[8] Substituents on the **allyl vinyl ether** scaffold can influence the transition state geometry and, consequently, the activation barrier.[5]

Level of Theory	Basis Set	C-O Bond Length (Å)	C-C Bond Length (Å)	Reference
B3LYP	Not specified	Not specified in snippet	Not specified in snippet	[8]
MP2	Not specified	Not specified in snippet	Not specified in snippet	[8]
MP4(SDQ)	Not specified	Not specified in snippet	Not specified in snippet	[8]

Table 2: Comparison of Key Transition State Bond Lengths from Different Computational Methods. (Note: Specific values were not available in the provided search snippets and would require consulting the full research papers).

## Experimental and Computational Protocols

The accuracy of DFT predictions is intrinsically linked to the chosen computational methodology. The following outlines a typical protocol for studying the transition state of the **allyl vinyl ether** rearrangement using DFT.

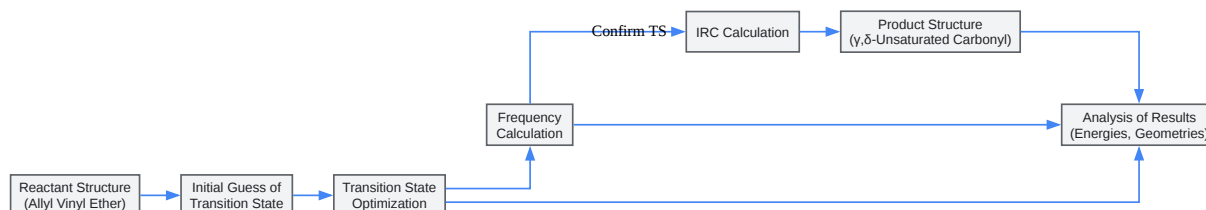
Computational Details:

- Software: Gaussian suite of programs is commonly used for such calculations.[4]
- Method: The B3LYP functional, a hybrid functional, is frequently employed due to its balance of accuracy and computational cost.[1][5] Other functionals and ab initio methods like MP2 are also utilized.[5][8]
- Basis Set: The Pople-style basis set 6-31G\* is a common choice for geometry optimizations, while larger basis sets like 6-311+G(d,p) may be used for more accurate energy calculations. [4][5]
- Transition State Location: Transition states are located using optimization algorithms like the Berny algorithm to find a first-order saddle point on the potential energy surface. This is often confirmed by the presence of a single imaginary frequency in the vibrational analysis.

- Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that the located transition state connects the reactant and product, an IRC calculation is typically performed.[4]
- Solvent Effects: To model reactions in solution, continuum solvation models like the Self-Consistent Reaction Field (SCRF) method can be employed.[5]

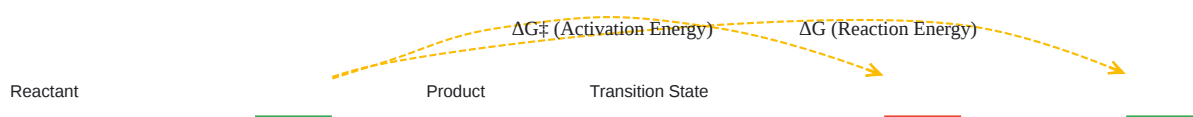
## Visualizing the Computational Workflow and Energetics

To better understand the process of a DFT study and the energetic relationships, the following diagrams are provided.



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Caption: Workflow for a typical DFT study of the **allyl vinyl ether** rearrangement.



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Caption: Logical relationship of key energetic parameters in the rearrangement.

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- To cite this document: BenchChem. [Unraveling the Transition State of Allyl Vinyl Ether Rearrangement: A DFT Perspective]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1594437#dft-studies-on-the-transition-state-of-allyl-vinyl-ether-rearrangement]

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